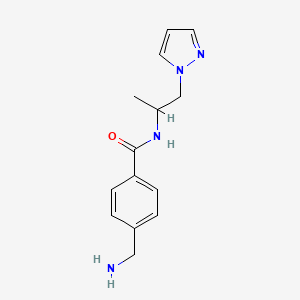![molecular formula C10H9ClFNO3 B7557473 Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate, commonly known as MCAF, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of benzoates, which are known for their diverse biological and pharmacological activities. MCAF has shown promising results in various research studies, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MCAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MCAF has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways. Additionally, MCAF has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MCAF has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. MCAF has also been found to inhibit cell proliferation, which is important for the prevention of cancer. Additionally, MCAF has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCAF has several advantages for lab experiments. It is easy to synthesize, and the yield of the final product is high. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. Additionally, MCAF has been extensively studied for its potential applications in medicinal chemistry.
However, there are also some limitations associated with the use of MCAF in lab experiments. It is important to note that the mechanism of action of MCAF is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity of MCAF is not well characterized, and its safety profile should be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of MCAF. One potential direction is to further investigate its mechanism of action and molecular targets. This could involve the use of proteomics and genomics approaches to identify the proteins and genes that are affected by MCAF. Another potential direction is to investigate the safety and toxicity of MCAF in animal models and clinical trials. This could involve the use of various toxicological and pharmacological assays to evaluate the safety profile of MCAF. Additionally, further studies could be conducted to investigate the potential applications of MCAF in the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate is a chemical compound that has shown promising results in various research studies. It has potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammation, and viral infections. The synthesis of MCAF is easy, and the yield of the final product is high. However, further research is needed to elucidate its mechanism of action, molecular targets, and safety profile.
Métodos De Síntesis
The synthesis of MCAF involves the reaction between 2-chloroacetyl chloride and 4-fluoroaniline, followed by the esterification of the resulting amine with methyl benzoate. The reaction is carried out under controlled conditions, and the yield of the final product is high. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
MCAF has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, MCAF has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, MCAF has been found to have antiviral activity against the influenza virus.
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARATICLGYOERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide](/img/structure/B7557411.png)
![2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557421.png)

![2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557432.png)
![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)